molecular formula C22H20BrClN6O4 B2567286 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377062-41-4

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

货号: B2567286
CAS 编号: 377062-41-4
分子量: 547.79
InChI 键: SSUKCSANOVXGAU-KIBLKLHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to a class of purine-2,6-dione derivatives characterized by a hydrazinylidene substituent at position 8 and diverse aromatic/alkyl groups at position 7. The core structure consists of a purine-2,6-dione scaffold with methyl groups at positions 1 and 8. The 3-bromo-4-hydroxy-5-methoxyphenyl substituent introduces steric bulk and electron-withdrawing effects, while the 2-chlorophenylmethyl group at position 7 enhances lipophilicity, influencing pharmacokinetic properties .

属性

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-9-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN6O4/c1-28-19-17(20(32)29(2)22(28)33)30(11-13-6-4-5-7-15(13)24)21(26-19)27-25-10-12-8-14(23)18(31)16(9-12)34-3/h4-10,17H,11H2,1-3H3,(H,25,31)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEACTRDBZQLQT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)NN=CC4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)N/N=C/C4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN6O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article reviews the existing literature on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈BrClN₅O₃
  • Molecular Weight : 426.72 g/mol
  • IUPAC Name : 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Structural Features

The compound features:

  • A hydrazone linkage which is known for its biological activity.
  • Multiple aromatic rings that contribute to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives of hydrazones have been shown to inhibit various cancer cell lines through different mechanisms including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study highlighted the cytotoxic effects of related hydrazone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed:

  • IC50 Values : Ranged from 10 to 30 µM for different derivatives.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Anti-inflammatory Activity

CompoundCell LineIC50 (µM)Mechanism
Compound ATHP-1 Macrophages15Inhibition of TNF-alpha production
Compound BRAW 264.7 Macrophages20IL-6 inhibition

Immunomodulatory Effects

The immunomodulatory properties of hydrazones are well-documented. The compound may influence immune cell proliferation and cytokine production.

Research Findings

In a study examining the effects on T cells:

  • Results : The compound significantly increased CD4+ T cell populations in spleen cultures.
  • Implications : Suggests a potential role in enhancing immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.
  • Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant properties that mitigate cellular damage.
MechanismDescription
Enzyme InhibitionInhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis.
Receptor ModulationBinding affinity to TNF receptors influencing cytokine signaling pathways.
Antioxidant ActivityScavenging free radicals and reducing oxidative stress in cells.

相似化合物的比较

Purine-2,6-dione derivatives exhibit structural diversity primarily in their hydrazone substituents and position 7 modifications. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound ID Substituent at Position 8 (Hydrazone) R Group at Position 7 Molecular Formula Key Modifications
Target Compound 3-Bromo-4-hydroxy-5-methoxyphenyl 2-Chlorophenylmethyl Not explicitly provided Bromine at meta, hydroxyl/ether at para; chlorophenyl at position 7
5-Bromo-2-hydroxybenzylidene Ethyl C₁₆H₁₇BrN₆O₃ Bromine at ortho to hydroxyl; smaller alkyl group (ethyl) at position 7
4-Bromobenzylidene 3-Methylbutyl C₁₈H₂₁BrN₆O₂ Bromine at para; branched alkyl chain (isopentyl) at position 7
3-Methoxyphenylmethylidene 3-Phenoxypropyl Not provided Methoxy group at meta; phenoxypropyl enhances solubility
5-Bromo-2-hydroxyphenyl Phenethyl C₂₂H₂₀BrN₆O₃ Bromine at ortho to hydroxyl; phenethyl increases aromatic stacking potential

Key Observations :

  • Electronic Effects: The target compound’s 3-bromo-4-hydroxy-5-methoxyphenyl group introduces a unique electronic profile due to bromine’s electron-withdrawing effect and hydroxyl/methoxy’s electron-donating properties. This contrasts with analogs in (bromine ortho to hydroxyl) and (non-hydroxylated bromophenyl) .
  • Steric Influence : The 2-chlorophenylmethyl group at position 7 provides steric bulk comparable to ’s phenethyl but with increased electronegativity due to chlorine .
  • Biological Implications : ’s analog with a 3-methoxyphenyl group exhibited CK2 inhibition (IC₅₀ = 8.5 μM), suggesting that methoxy and bromine substitutions may enhance kinase binding .
Physicochemical and Computational Comparisons

Table 2: Predicted Physicochemical Properties

Compound ID Molecular Weight (g/mol) Predicted LogP Hydrogen Bond Donors Collision Cross-Section (Ų)*
Target Compound ~515.7 (estimated) ~3.2 (estimated) 2 (hydroxyl, hydrazine) Not reported
421.25 2.8 2 Not studied
496.09 (neutral) 4.1 2 214.4 (M+H⁺)

Computational Analysis :

  • Similarity Metrics : Tanimoto coefficients () and graph-based methods () are widely used for structural similarity assessment. The target compound shares a Tanimoto score >0.7 with and due to common purine-hydrazone scaffolds .
  • Molecular Docking : utilized docking to identify binding modes in kinase pockets, suggesting the target compound’s bromine and chlorophenyl groups may interact with hydrophobic kinase domains .
  • Graph Neural Networks : Graph Isomorphism Networks (GINs) () could further analyze substituent effects on binding affinity .

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